molecular formula C10H9Br2ClO B14052467 1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one

1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one

Cat. No.: B14052467
M. Wt: 340.44 g/mol
InChI Key: YWZJSXDOJQYOJL-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2ClO It is a brominated ketone derivative, characterized by the presence of bromine, chlorine, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(chloromethyl)phenylpropan-2-one, followed by further bromination at the appropriate positions on the aromatic ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in solvents like dichloromethane or chloroform under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction of the ketone group would yield an alcohol.

Scientific Research Applications

1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various substitution and coupling reactions. The ketone group also plays a crucial role in its reactivity, enabling it to undergo oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H9Br2ClO

Molecular Weight

340.44 g/mol

IUPAC Name

1-bromo-3-[3-bromo-5-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Br2ClO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2

InChI Key

YWZJSXDOJQYOJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCl)Br)CC(=O)CBr

Origin of Product

United States

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